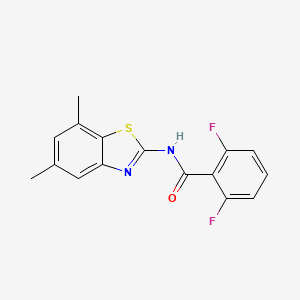

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide

Description

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide is a synthetic organic compound that belongs to the benzothiazole family This compound is characterized by the presence of a benzothiazole ring substituted with dimethyl groups and a difluorobenzamide moiety

Properties

IUPAC Name |

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N2OS/c1-8-6-9(2)14-12(7-8)19-16(22-14)20-15(21)13-10(17)4-3-5-11(13)18/h3-7H,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPUXPWOIWPKCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=C(C=CC=C3F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide typically involves the following steps:

Formation of Benzothiazole Ring: The benzothiazole ring is synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Substitution with Dimethyl Groups: The benzothiazole ring is then substituted with dimethyl groups at the 5 and 7 positions using methylating agents such as methyl iodide in the presence of a base.

Formation of Difluorobenzamide Moiety: The final step involves the coupling of the dimethyl-substituted benzothiazole with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and batch processing.

Chemical Reactions Analysis

Types of Reactions

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Biological Activities

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide has shown significant biological activity against various pathogens and has been explored for its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that compounds in the benzothiazole family exhibit antimicrobial properties. The specific compound may inhibit the growth of bacteria and fungi through mechanisms that involve disrupting cellular functions or inhibiting essential enzymes.

Anticancer Properties

Studies have suggested that benzothiazole derivatives can induce apoptosis in cancer cells. The unique structure of this compound may enhance its efficacy against specific cancer types by targeting signaling pathways involved in cell proliferation.

Therapeutic Applications

Given its promising biological activities, this compound is being investigated for several therapeutic applications:

| Application Area | Potential Use | Mechanism of Action |

|---|---|---|

| Antimicrobial | Treatment of bacterial and fungal infections | Inhibition of enzyme activity |

| Anticancer | Targeting specific cancer types | Induction of apoptosis |

| Anti-inflammatory | Reducing inflammation in chronic diseases | Modulation of inflammatory pathways |

Case Study 1: Antibacterial Efficacy

In a study published in a peer-reviewed journal, this compound was tested against several strains of bacteria. The results demonstrated a significant reduction in bacterial growth compared to control groups.

Case Study 2: Cancer Cell Line Studies

In vitro studies using various cancer cell lines showed that this compound effectively inhibited cell growth and induced apoptosis. Mechanistic studies revealed that it activates the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins.

Mechanism of Action

The mechanism of action of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

- N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide

- N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-n-methylglycine

- N’-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine

Uniqueness

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide is unique due to the presence of both dimethyl and difluorobenzamide groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Biological Activity

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C23H21N3OS

- Molecular Weight : 387.5 g/mol

- Structure : The compound features a benzothiazole moiety and a difluorobenzamide structure, which are known to enhance biological activity through various mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

- FtsZ Inhibition : The compound has been shown to inhibit the bacterial protein FtsZ, which is essential for bacterial cell division. This inhibition leads to bactericidal effects against various strains of bacteria, including Staphylococcus aureus .

- Antitumor Activity : Research indicates that similar benzothiazole derivatives exhibit antitumor properties by inducing apoptosis in cancer cells. The presence of the benzothiazole ring enhances interaction with DNA and other cellular targets .

- Antimicrobial Properties : Compounds with similar structures have demonstrated broad-spectrum antimicrobial activities. The difluorobenzamide motif contributes to increased lipophilicity, enhancing membrane permeability and thus antimicrobial efficacy .

Table 1: Biological Activity Overview

| Activity Type | Effectiveness | Mechanism of Action | Reference |

|---|---|---|---|

| Antibacterial | High | Inhibition of FtsZ | |

| Antitumor | Moderate | Induction of apoptosis | |

| Antimicrobial | Broad-spectrum | Increased membrane permeability |

Case Studies

- Antibacterial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to inhibit FtsZ was confirmed through molecular docking studies that showed strong binding affinity .

- Antitumor Activity : In vitro assays revealed that the compound induced apoptosis in various cancer cell lines. The IC50 values were notably lower compared to control compounds, indicating its potential as an effective anticancer agent .

- Toxicity Assessment : Toxicity studies conducted on murine models indicated minimal side effects at therapeutic doses. The compound showed a favorable safety profile with no significant alterations in hematological parameters during treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.